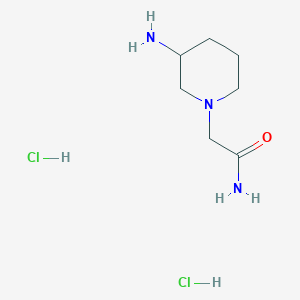

2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride

Vue d'ensemble

Description

2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an amino group and an acetamide moiety. Its molecular formula is C₇H₁₇Cl₂N₃O, with a molecular weight of 230.14 g/mol. It appears as a white to off-white powder and is soluble in water, making it suitable for various laboratory applications.

Target Interactions

This compound exhibits binding affinity to various biological targets, particularly neurotransmitter receptors involved in serotonin and dopamine pathways. This suggests its potential role in modulating neurotransmission, which could be beneficial in treating neurological disorders.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes critical for physiological processes. For instance, similar compounds have demonstrated the ability to inhibit carbonic anhydrase and cholinesterase, impacting metabolic pathways related to inflammation and neurodegeneration.

Biochemical Pathways

The biological activity of this compound likely influences several biochemical pathways, including:

- Cancer Pathways : Compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Inflammation : The compound may modulate inflammatory responses through its effects on cytokine production and immune cell activation .

- Neurotransmission : By interacting with neurotransmitter receptors, it may enhance or inhibit synaptic transmission, thus affecting mood and cognition.

Case Studies

- Anticancer Activity : In vitro studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. For example, it showed improved efficacy over traditional chemotherapeutics in hypopharyngeal tumor models .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : Research indicates that the compound can reduce inflammation markers in animal models of inflammatory diseases, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | C₇H₁₇Cl₂N₃O | Substituted at the 4-position | Anticancer activity |

| N-(Propan-2-yl)acetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Contains an isopropyl group | Neurotransmitter modulation |

| 2-(3-Aminomorpholin-4-yl)acetamide | C₈H₁₅N₃O | Morpholine ring instead of piperidine | Antimicrobial properties |

This table highlights the structural diversity among similar compounds and their respective biological activities, emphasizing the unique profile of this compound.

Applications De Recherche Scientifique

Neurotransmitter Interaction Studies

Research indicates that 2-(3-Aminopiperidin-1-yl)acetamide dihydrochloride may interact with neurotransmitter receptors, particularly those linked to serotonin and dopamine pathways. These interactions suggest potential applications in the treatment of neurological disorders such as depression and anxiety. Preliminary studies have shown varying binding affinities to these receptors, indicating a need for further investigation into its pharmacological profile.

Inhibition of NLRP3 Activation

Recent studies have highlighted the compound's potential as an inhibitor of NLRP3 (NOD-like receptor family pyrin domain containing 3), which plays a crucial role in inflammatory responses. In vitro assays have demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages, suggesting its utility in treating inflammatory diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. For example, modifications to the piperidine ring or acetamide group can yield compounds with improved efficacy against specific biological targets. The synthesis typically involves multi-step organic reactions, allowing for the exploration of structure-activity relationships (SAR) within this chemical framework.

Case Studies on Structural Analogues

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | C₇H₁₇Cl₂N₃O | Substituted at the 4-position of the piperidine ring |

| N-(Propan-2-yl)acetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Contains an isopropyl group instead of a piperidine ring |

| 2-(3-Aminomorpholin-4-yl)acetamide | C₈H₁₅N₃O | Morpholine ring instead of piperidine |

The primary distinction lies in its specific substitution pattern, which may influence biological activity differently than similar compounds.

Treatment of Metabolic Disorders

Some derivatives of this compound have been explored for their potential to modulate metabolic pathways associated with type 1 and type 2 diabetes mellitus. Research has shown that certain modifications can enhance the compound's ability to regulate glucose levels and improve insulin sensitivity .

Anti-Cancer Activity

The compound's ability to inhibit specific protein interactions involved in cancer progression has been documented. For instance, research indicates that certain derivatives can inhibit menin-Mixed Lineage Leukemia (MLL) fusion proteins, which are implicated in acute leukemia cases. This positions this compound as a candidate for further development in cancer therapeutics .

Propriétés

IUPAC Name |

2-(3-aminopiperidin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-6-2-1-3-10(4-6)5-7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVXWPNDJKIYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197835-39-4 | |

| Record name | 2-(3-aminopiperidin-1-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.